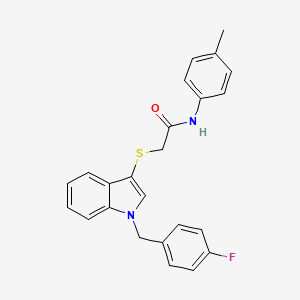![molecular formula C17H24N2O4 B2734215 4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 940224-30-6](/img/structure/B2734215.png)
4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid is a chemical compound with the molecular formula C17H24N2O4 . It has a molecular weight of 320.39 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N2O4/c1-3-11-19(12-4-2)17(23)13-5-7-14(8-6-13)18-15(20)9-10-16(21)22/h5-8H,3-4,9-12H2,1-2H3,(H,18,20)(H,21,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Crystal Engineering and Supramolecular Chemistry
Research has explored the co-crystallization of anilic acids with rigid organic ligands to study the formation of complexes through hydrogen bonding and stacking arrangements. This area of study provides insights into the design and synthesis of new materials with potential applications in catalysis, separation, and electronic devices. One study detailed the crystal structures of complexes formed by anilic acids and dipyridyl compounds, highlighting the role of intermolecular hydrogen bonds in the formation of infinite linear or zigzag tape structures (Zaman et al., 2001).
Organic Synthesis and Drug Development
The compound has been investigated for its reactivity and potential in facilitating various organic reactions, such as the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones, highlighting a new multicomponent reaction mechanism. This research is crucial for developing novel synthetic pathways that could lead to the creation of new drugs or materials (Opatz & Ferenc, 2005).
Pharmacological Applications
Molecular docking and vibrational studies on derivatives of 4-oxobutanoic acid provide insights into their potential as nonlinear optical materials and their interactions with biological targets. For example, a study on 4-[(2,6 – dichlorophenyl)amino] 2 –methylidene 4 – oxobutanoic acid derivatives explored their spectroscopic and structural properties, indicating potential pharmacological importance (Vanasundari et al., 2018).
Environmental Chemistry
The degradation of pollutants in water through anodic oxidation with boron-doped diamond electrodes has been studied, providing a basis for environmental applications in water treatment technologies. Research on the degradation of 4,6-dinitro-o-cresol by anodic oxidation demonstrates the effectiveness of this approach in achieving total mineralization of contaminants (Flox et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(dipropylcarbamoyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-11-19(12-4-2)17(23)13-5-7-14(8-6-13)18-15(20)9-10-16(21)22/h5-8H,3-4,9-12H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPRCSGDZKJSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

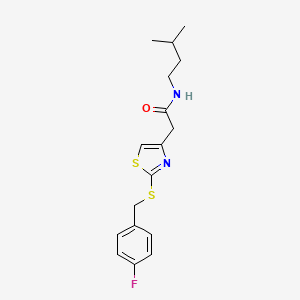
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)
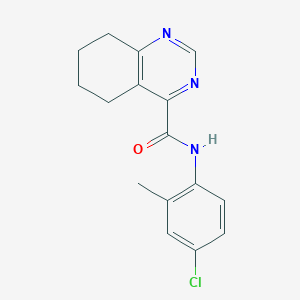
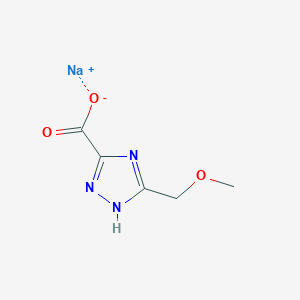
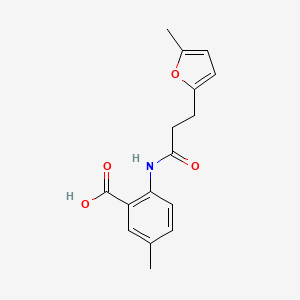
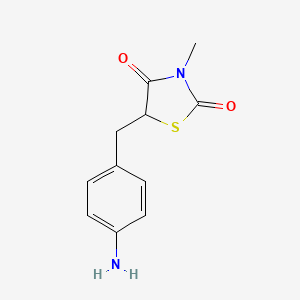
![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine](/img/structure/B2734141.png)
![tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2734144.png)
![3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2734148.png)
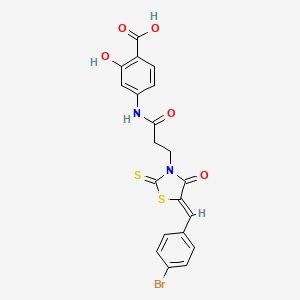
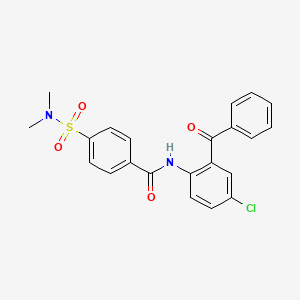
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)
![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)
